Sodium (4-vinylphenyl)methanesulfonate
Description
Significance of Sulfonated Vinyl Monomers in Polymer Research
Sulfonated vinyl monomers are a critical class of building blocks in polymer chemistry, prized for the strong acidic nature and high hydrophilicity of the sulfonate group (-SO₃⁻). The incorporation of these monomers into a polymer backbone imparts unique characteristics, making the resulting materials suitable for a wide array of specialized applications.
Polymers derived from sulfonated vinyl monomers are widely utilized as ion-exchangers, proton conductors in fuel cells, and as heterogeneous acid catalysts in organic reactions such as esterification and alkylation. researchgate.net Their ability to facilitate ion transport is particularly valuable in the development of polymer electrolyte membranes (PEMs) for fuel cells. chemicalbook.com The direct polymerization of sulfonated monomers offers distinct advantages over the post-polymerization sulfonation of polymers like polystyrene. This is because direct polymerization allows for precise control over the position, number, and distribution of the proton-conducting sulfonic acid groups along the polymer backbone, leading to more uniform material properties. chemicalbook.com
Furthermore, the presence of the sulfonate group enhances the solubility of these polymers in polar solvents, particularly water, making them suitable for applications in aqueous media. This has led to their use in areas such as water treatment, where they can act as flocculants or dispersants, and in biomedical applications, for instance, in modifying the surface of biodegradable materials to improve biocompatibility. chemicalbook.comresearchgate.net The synthesis of copolymers containing sulfonated vinyl monomers allows for the fine-tuning of properties, such as thermal stability and mechanical strength, to meet the demands of specific applications. mdpi.com
Overview of Sodium (4-vinylphenyl)methanesulfonate as a Key Monomer
This compound is a specific type of sulfonated vinyl monomer. Its chemical structure features a vinyl group attached to a phenyl ring, which in turn is connected to a methanesulfonate (B1217627) group. This structure positions it as a styrene-derived monomer, suggesting that it can undergo polymerization via its vinyl group to form a polystyrene-like backbone with pendant methanesulfonate groups.
While extensive research on this compound is not as widespread as for its close structural analog, sodium 4-vinylbenzenesulfonate (also known as sodium 4-styrenesulfonate or NaSS), its chemical nature suggests similar reactivity and potential for creating functional polyelectrolytes. The key difference lies in the methylene (B1212753) bridge between the phenyl ring and the sulfonate group (-CH₂SO₃Na) in this compound, as opposed to the direct phenyl-sulfonate bond in NaSS. This structural nuance can influence the polymer's properties, such as its chain flexibility, ion dissociation, and ultimately its performance in various applications.
The polymerization of such monomers can be achieved through various techniques, including controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net These methods are advantageous as they allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. researchgate.net
Table 1: Properties of this compound and a Related Monomer
| Property | This compound | Sodium 4-vinylbenzenesulfonate (NaSS) |
| CAS Number | 10195-45-6 bldpharm.comhzph.com | 2695-37-6 |
| Molecular Formula | C₉H₉NaO₃S | C₈H₇NaO₃S |
| Appearance | Data not readily available | White to light yellow powder or crystals |
| Purity | Typically >98% hzph.com | >95.0% |
Note: Due to limited available data for this compound, some properties are inferred from supplier specifications and comparison with the closely related and well-documented monomer, Sodium 4-vinylbenzenesulfonate.
Scope and Research Imperatives in Poly(this compound) Chemistry
The field of poly(this compound) chemistry, while still emerging, holds significant promise for the development of novel materials. The primary research imperatives revolve around understanding the fundamental synthesis-structure-property relationships of this specific polymer and exploring its potential in advanced applications.
A key area of investigation is the controlled polymerization of this compound. Research efforts are needed to optimize polymerization conditions using techniques like ATRP and RAFT to produce polymers with predictable molecular weights and architectures, such as block copolymers. researchgate.net The synthesis of block copolymers incorporating a poly(this compound) segment could lead to self-assembling materials with interesting morphologies and properties for applications in nanotechnology and drug delivery.
Furthermore, a thorough characterization of the resulting polymer's properties is crucial. This includes determining its thermal stability, mechanical properties, and, most importantly, its ion-exchange capacity and conductivity. These properties are expected to be influenced by the presence of the methanesulfonate group and its spacing from the polymer backbone. A detailed comparison with the well-studied poly(sodium 4-styrenesulfonate) would provide valuable insights into the impact of the methylene spacer.
The exploration of potential applications for poly(this compound) is another significant research direction. Based on the properties of similar sulfonated polymers, potential applications include:
Proton Exchange Membranes: Investigating its suitability for use in fuel cells, leveraging its potential for high proton conductivity.
Hydrogels: Its hydrophilic nature makes it a candidate for creating superabsorbent hydrogels for applications in agriculture, sanitation, and as scaffolds in tissue engineering. nih.gov
Surface Modification: Grafting the polymer onto various substrates could be used to alter surface properties, such as hydrophilicity and biocompatibility, for medical implants or filtration membranes. chemicalbook.commdpi.com
Polyelectrolyte Complexes: Studying its interaction with oppositely charged polymers to form polyelectrolyte complexes for encapsulation, coating, and controlled release applications.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H9NaO3S |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
sodium;(4-ethenylphenyl)methanesulfonate |
InChI |
InChI=1S/C9H10O3S.Na/c1-2-8-3-5-9(6-4-8)7-13(10,11)12;/h2-6H,1,7H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
ISHQXKNXUUTBOY-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Sodium 4 Vinylphenyl Methanesulfonate
Established Synthetic Pathways for Sodium (4-vinylphenyl)methanesulfonate
The primary route for the synthesis of this compound involves the nucleophilic substitution reaction of a suitable vinylphenyl precursor with a methanesulfinate (B1228633) salt. This approach is favored due to the commercial availability and reactivity of the starting materials.
Methanesulfonate (B1217627) Functionalization Strategies on Vinylphenyl Moieties
The most direct and established method for introducing the methanesulfonate group onto a vinylphenyl structure is through the reaction of 4-vinylbenzyl chloride with sodium methanesulfinate. This reaction proceeds via a nucleophilic attack of the methanesulfinate anion on the electrophilic benzylic carbon of 4-vinylbenzyl chloride.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the ionic nucleophile and promote the S(_N)2 reaction mechanism. The use of a phase transfer catalyst, such as 18-crown-6 (B118740), can enhance the reaction rate by improving the solubility and reactivity of the sodium methanesulfinate. nii.ac.jp A similar reaction has been successfully employed in the synthesis of 4-vinylbenzylphenylsulfone, where chloromethyl styrene (B11656) was reacted with sodium phenyl sulfone in DMF with 18-crown-6 as a catalyst. nii.ac.jp
The general reaction scheme is as follows:
This method is advantageous as 4-vinylbenzyl chloride is a commercially available and highly reactive substrate for nucleophilic substitution. wikipedia.orgnist.gov The chloride is a good leaving group, facilitating the formation of the C-S bond.
Derivatization from Related Vinylphenyl Compounds
An alternative conceptual approach involves the derivatization of other functionalized vinylphenyl compounds. For instance, one could envision the synthesis starting from 4-vinylbenzyl alcohol. The alcohol could first be converted to a better leaving group, such as a tosylate or mesylate, followed by reaction with a sulfur nucleophile. However, the direct use of 4-vinylbenzyl chloride is more atom-economical and avoids additional synthetic steps.
Another potential precursor is 4-vinylphenylacetic acid, although its conversion to the target methanesulfonate would require a more complex and less direct synthetic sequence. Given the efficiency of the reaction starting from 4-vinylbenzyl chloride, these alternative derivatizations are generally less favored for the preparation of this compound.
Novel Synthetic Approaches and Catalytic Systems for Monomer Preparation
While the nucleophilic substitution reaction is a robust method, research into novel synthetic approaches often focuses on improving efficiency, reducing byproducts, and employing more environmentally benign conditions. Catalytic systems for the formation of C-S bonds are an active area of research.
For instance, transition-metal-catalyzed cross-coupling reactions could potentially be adapted for the synthesis of this monomer. Palladium or copper catalysts are known to facilitate the formation of carbon-sulfur bonds. However, the development of such a catalytic system for the specific synthesis of this compound has not been extensively reported in the literature.
Electrochemical methods have also emerged as a green alternative for the sulfonylation of alkenes. An electrochemical oxidative alkoxysulfonylation of styrenes with sodium sulfinates has been demonstrated to produce β-alkoxy sulfones. nih.gov While this specific reaction does not yield the target monomer, it highlights the potential of electrochemical methods in forming C-S bonds with styrene derivatives.
Purification and Spectroscopic Characterization of the Monomer for Polymerization Studies
The purification of this compound is crucial to ensure its suitability for polymerization, as impurities can significantly affect the polymerization process and the properties of the resulting polymer.
Purification:
The primary byproduct of the synthesis from 4-vinylbenzyl chloride and sodium methanesulfinate is sodium chloride, which is generally insoluble in many organic solvents. The crude product can be purified by the following methods:
Precipitation and Washing: The reaction mixture can be poured into a large volume of a non-polar solvent to precipitate the desired this compound along with the inorganic salt. The precipitate can then be washed with water to remove the highly water-soluble sodium chloride. Subsequent washing with a non-polar organic solvent and drying under vacuum would yield the purified monomer.
Recrystallization: Recrystallization from a suitable solvent system, such as a mixture of water and an alcohol (e.g., ethanol (B145695) or isopropanol), can be an effective method for obtaining a highly pure product. researchgate.net The solubility of the monomer and impurities will dictate the choice of solvents.
Column Chromatography: For analytical-scale purification, column chromatography using a suitable stationary phase and eluent could be employed. However, for larger scale preparations, this method may be less practical. A simple column technique has been shown to be effective for purifying monomers like acrylonitrile. scirp.org
Spectroscopic Characterization:
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (typically in the range of 5-7 ppm), the aromatic protons (around 7-7.5 ppm), and the methylene (B1212753) protons adjacent to the sulfonate group.
¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the vinyl carbons, the aromatic carbons, and the methylene carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:
S=O stretching vibrations of the sulfonate group (typically in the regions of 1350-1300 cm⁻¹ and 1175-1120 cm⁻¹).
C=C stretching of the vinyl group (around 1630 cm⁻¹).
C-H out-of-plane bending vibrations of the vinyl group and the substituted benzene (B151609) ring.
The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
| Technique | Expected Chemical Shifts / Absorption Bands | Corresponding Functional Group / Protons |
| ¹H NMR | δ 5.2-5.8 ppm (dd) | Vinyl protons (CH=CH₂) |
| δ 6.6-6.8 ppm (dd) | Vinyl proton (CH=CH₂) | |
| δ 7.2-7.5 ppm (m) | Aromatic protons | |
| δ 4.0-4.5 ppm (s) | Methylene protons (-CH₂-SO₃) | |
| ¹³C NMR | δ 114-116 ppm | =CH₂ |
| δ 136-138 ppm | =CH- | |
| δ 126-135 ppm | Aromatic carbons | |
| δ 55-60 ppm | -CH₂-SO₃ | |
| FTIR | ~3100-3000 cm⁻¹ | C-H stretching (aromatic and vinyl) |
| ~1630 cm⁻¹ | C=C stretching (vinyl) | |
| ~1350 cm⁻¹ (asymmetric) | S=O stretching (sulfonate) | |
| ~1170 cm⁻¹ (symmetric) | S=O stretching (sulfonate) | |
| ~990, 910 cm⁻¹ | C-H out-of-plane bending (vinyl) | |
| ~830 cm⁻¹ | C-H out-of-plane bending (para-substituted benzene) |
Homopolymerization Mechanisms and Kinetics of Sodium 4 Vinylphenyl Methanesulfonate
Free Radical Polymerization of Sodium (4-vinylphenyl)methanesulfonate
Conventional free radical polymerization offers a straightforward method for synthesizing high molecular weight polymers from this compound. This process, however, typically yields polymers with broad molecular weight distributions.
Initiation Systems and Reaction Conditions
The polymerization can be initiated through various systems, including the use of chemical initiators or even unconventional initiators like graphene oxide. For instance, studies have demonstrated that graphene oxide can initiate radical polymerization in aqueous solutions without the need for additional initiators. researchgate.net The process involves the generation of free radicals that subsequently react with the monomer.
A typical experimental setup for the free radical polymerization of a similar monomer, sodium 4-styrenesulfonate, involves using an initiator like benzoyl peroxide in a mixed solvent system of water and N,N-dimethylformamide. researchgate.net This method has been shown to achieve high conversions and recoveries. researchgate.net Another approach utilizes dielectric barrier discharge (DBD) plasma to induce polymerization, which avoids chemical initiators and can be performed under mild conditions. mdpi.com
Table 1: Exemplary Reaction Conditions for Free Radical Polymerization
| Initiator System | Solvent | Temperature (°C) | Monomer | Reference |
| Graphene Oxide | Aqueous Solution | Not Specified | Sodium 4-vinylbenzenesulfonate | researchgate.net |
| Benzoyl Peroxide | Water/N,N-dimethylformamide | Not Specified | Sodium 4-styrenesulfonate | researchgate.net |
| DBD Plasma | None (on filter paper) | Ambient | Sodium 4-styrenesulfonate | mdpi.com |
Kinetic Analysis of Homopolymerization Rates and Conversion
The rate of polymerization (Rp) in free radical polymerization is dependent on the concentrations of the monomer ([M]) and the active radical centers ([M•]), as described by the equation Rp = kp[M][M•], where kp is the propagation rate constant. fiveable.me A key principle in the kinetic analysis is the steady-state assumption, which posits that the rate of initiation equals the rate of termination. fiveable.me
Factors such as temperature and initiator concentration significantly influence the polymerization kinetics. An increase in temperature or initiator concentration generally leads to a faster polymerization rate. fiveable.me Research on the free radical polymerization of sodium 4-styrenesulfonate initiated by benzoyl peroxide has reported achieving conversions of up to 99% and recoveries as high as 98%. researchgate.net The resulting polymers, however, often exhibit a pseudo-controlled behavior with molecular weight dispersities ranging from 1.15 to 1.85. researchgate.net
Controlled/Living Radical Polymerization (CRP) of this compound
To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.
Atom Transfer Radical Polymerization (ATRP) in Protic Media
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that has been successfully applied to the polymerization of sodium 4-styrenesulfonate, a monomer closely related to this compound, in protic media. researchgate.netcapes.gov.br This technique typically involves a transition metal complex as a catalyst that reversibly activates and deactivates the propagating polymer chains. nih.gov
The homopolymerization of sodium 4-styrenesulfonate via ATRP has been conducted in aqueous and water/methanol (B129727) solutions. researchgate.netcapes.gov.br Syntheses carried out in pure water were found to be poorly controlled. researchgate.netcapes.gov.br However, using a 1:1 water/methanol mixture as the solvent resulted in reasonably well-controlled polymerization, yielding polymers with polydispersities as low as 1.26 and achieving conversions of 80–90% within 18–20 hours at 20°C. researchgate.netcapes.gov.br The initiator used in these studies was sodium 4-bromomethylbenzoate. researchgate.netcapes.gov.br
Table 2: ATRP of Sodium 4-Styrenesulfonate in Protic Media
| Solvent | Initiator | Temperature (°C) | Conversion (%) | Polydispersity (Mw/Mn) | Reference |
| Water | Sodium 4-bromomethylbenzoate | 20 | Not well-controlled | High | researchgate.netcapes.gov.br |
| 1:1 Water/Methanol | Sodium 4-bromomethylbenzoate | 20 | 80-90 | As low as 1.26 | researchgate.netcapes.gov.br |
| 3:1 Water/Methanol | Sodium 4-bromomethylbenzoate | 20 | Intermediate control | Intermediate | researchgate.netcapes.gov.br |
Nitroxide-Mediated Polymerization (NMP) Approaches
Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique for synthesizing well-defined polymers. The polymerization of sodium 4-styrenesulfonate using NMP has been investigated using water-soluble nitroxides. researchgate.net In one study, the polymerization was carried out at 120°C in D2O as the solvent, initiated by a water-soluble azo compound in the presence of a novel water-soluble nitroxide. researchgate.net This system was successful in producing high molecular weight poly(sodium 4-styrenesulfonate). researchgate.net
In a different approach, a block copolymer of poly(sodium styrenesulfonate-block-vinylnaphthalene) was synthesized via NMP. cmu.edu The first step involved the synthesis of a poly(sodium styrenesulfonate) macroinitiator terminated with a stable nitroxyl (B88944) radical. This was achieved by polymerizing sodium styrenesulfonate in a mixture of ethylene (B1197577) glycol and water at 125°C. cmu.edu This macroinitiator was then used to initiate the polymerization of the second monomer. cmu.edu
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. The RAFT polymerization of sodium 4-styrenesulfonate has been successfully conducted in aqueous media, yielding homopolymers with narrow molecular weight distributions, with polydispersity indices typically below 1.25. researchgate.netpsu.edu
One notable strategy involves the use of gamma-irradiation to initiate the polymerization at ambient temperature (20°C). researchgate.netpsu.edu This method, mediated by 4-cyanopentanoic acid dithiobenzoate (CPADB) as the RAFT agent, proceeds in a controlled manner to near quantitative conversions. researchgate.netpsu.edu The influence of the monomer-to-CPADB ratio has been studied, demonstrating that higher ratios lead to the formation of high molecular weight and well-defined polymers with low polydispersity. psu.edu
Table 3: RAFT Polymerization of Sodium 4-Styrenesulfonate
| Initiation Method | RAFT Agent | Solvent | Temperature (°C) | Polydispersity (Mw/Mn) | Reference |
| γ-irradiation | CPADB | Aqueous | 20 | < 1.25 | researchgate.netpsu.edu |
| Thermal Azo-initiator | Not Specified | Aqueous | Not Specified | Not Specified | psu.edu |
Anionic Polymerization of this compound
The anionic polymerization of vinyl monomers is a chain-growth polymerization method initiated by a nucleophilic species. This technique is renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, often resulting in "living" polymers where the propagating chain ends remain active until intentionally terminated. youtube.comresearchgate.net However, the application of anionic polymerization to functionalized monomers such as this compound presents unique challenges and mechanistic considerations.
The presence of the sulfonate group, a strongly electron-withdrawing and ionic moiety, significantly influences the polymerization process. Research into the anionic polymerization of styrene (B11656) sulfonic acid derivatives has revealed considerable difficulties in achieving high molecular weight polymers. youtube.commcmaster.ca This is in contrast to the relatively straightforward anionic polymerization of non-functionalized styrene. ethernet.edu.etacs.org
Mechanism and Challenges
The general mechanism of anionic polymerization involves initiation, propagation, and, if impurities are present or a terminating agent is added, termination. For a monomer like styrene, initiation can be achieved using organolithium compounds, such as n-butyllithium, in a non-polar solvent like cyclohexane (B81311) or a polar solvent like tetrahydrofuran (B95107) (THF). acs.org The initiator adds to the vinyl group, creating a carbanionic active center that then propagates by adding further monomer units.
In the case of this compound, or more specifically its ester derivatives which are more soluble in common polymerization solvents, the anionic polymerization is significantly hampered. Research on the anionic polymerization of propyl-p-styrene sulfonate has shown that while polymerization does initiate, the propagation quickly ceases after the formation of only low molecular weight polymers. youtube.commcmaster.ca This phenomenon is attributed to the formation of "dormant anions." It is hypothesized that the living polymeric anions at the chain end form a complex with the sulfonate groups present on the same or adjacent polymer chains. This intramolecular or intermolecular association deactivates the propagating carbanion, effectively halting further monomer addition without true termination of the anionic center. youtube.com
The direct anionic polymerization of the sodium salt, this compound, is further complicated by its poor solubility in typical non-polar and even many polar aprotic solvents used for anionic polymerization. The presence of the sodium cation and the highly polar sulfonate group makes it incompatible with the reaction conditions required to maintain a stable propagating carbanion.
Research Findings
Detailed kinetic studies and quantitative data for the anionic polymerization of this compound are scarce in publicly available literature due to the aforementioned challenges. However, studies on analogous sulfonate-containing styrene monomers provide valuable insights. For instance, the investigation into the anionic polymerization of propyl-p-styrene sulfonate initiated with sodium naphthalene (B1677914) in THF showed that propagation halts prematurely. youtube.commcmaster.ca This suggests that even with a suitable protecting group on the sulfonate moiety, the polar nature of the sulfonate group interferes with the propagation step.
Due to these challenges, alternative polymerization methods such as atom transfer radical polymerization (ATRP) and free-radical polymerization are more commonly employed for the synthesis of poly(sodium 4-styrenesulfonate). mdpi.comresearchgate.net
Illustrative Data for Anionic Polymerization
| Parameter | Value/Condition |
| Monomer | Styrene |
| Initiator | n-Butyllithium (n-BuLi) |
| Solvent | Cyclohexane |
| Temperature | 40 °C |
| [Monomer]₀ | 1.0 M |
| [Initiator]₀ | 1.0 x 10⁻³ M |
| Reaction Time | 60 min |
| Conversion | >99% |
| Mn (theoretical) | ~10,400 g/mol |
| Mn (experimental) | ~10,500 g/mol |
| Polydispersity Index (PDI) | < 1.1 |
This table is illustrative and based on the typical living anionic polymerization of styrene. For this compound or its esters, one would expect significantly lower conversion and molecular weight under similar conditions due to the formation of dormant anions.
Copolymerization Behavior and Reactivity Studies Involving Sodium 4 Vinylphenyl Methanesulfonate
Radical Copolymerization with Various Comonomers
The radical copolymerization of sulfonated vinyl monomers with acrylamide (B121943) is a common method to produce water-soluble polymers with tailored properties. Research on the copolymerization of 4-vinylbenzenesulfonic acid sodium salt (VB), an analog of sodium (4-vinylphenyl)methanesulfonate, with acrylamide (AAm) in a 0.1M NaCl solution has provided valuable insights into their reactivity. researchgate.net
The monomer reactivity ratios were determined using an "error-in-variables method" by monitoring the copolymerization online. researchgate.net The reactivity ratios indicate the relative reactivity of a monomer towards propagation with a radical of its own kind versus a radical of the comonomer. For the AAm/VB system, the reactivity ratios were found to be rAAm = 0.085 ± 0.020 and rVB = 2.0 ± 0.33. researchgate.net This suggests that a growing polymer chain with a vinylbenzenesulfonate radical at the end is more likely to add another vinylbenzenesulfonate monomer than an acrylamide monomer. Conversely, a chain ending in an acrylamide radical shows a preference for adding a vinylbenzenesulfonate monomer. researchgate.net
Further analysis suggested that implicit penultimate effects play a role, and the effective radical reactivity ratios were calculated as sVB = 0.26 and sAAm = 0.027, which provided a better fit for both composition and reaction rate data. researchgate.net In studies involving the copolymerization of sodium styrenesulfonate (SSS) and acrylamide (AM), the reactivity ratios were found to be rSSS = 0.27 and rAM = 2.21 using the Kelen-Tudos method. researchgate.net
The copolymerization of acrylamide and sodium 4-styrenesulfonate (SS) in the presence of N,N′-methylenebisacrylamide as a cross-linker has been utilized to create polyelectrolyte hydrogels. acs.org It was observed that the propagation rate of the highly conjugated SS monomer was significantly greater than that of the less-conjugated AAm monomer. nih.gov
Table 1: Monomer Reactivity Ratios for the Copolymerization of Acrylamide (AAm) and Vinylbenzenesulfonic Acid Sodium Salt (VB)
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |
|---|---|---|---|---|---|
| Acrylamide (AAm) | 4-Vinylbenzenesulfonic Acid Sodium Salt (VB) | 0.085 ± 0.020 | 2.0 ± 0.33 | Error-in-Variables | researchgate.net |
This interactive table provides a summary of the monomer reactivity ratios found in the literature for the copolymerization of acrylamide and vinylbenzene sulfonate derivatives.
Specific research on the radical copolymerization of this compound with N,N-dimethylacrylamide (DMAM) is not extensively documented in the reviewed literature. However, studies on the copolymerization of related monomers provide some understanding. For instance, the copolymerization of N-isopropylacrylamide (NIPAM) and N,N-dimethylacrylamide (DMA) has been investigated, yielding reactivity ratios of rNIPAM = 0.83 and rDMA = 1.10. nih.gov These values, being close to 1, suggest a tendency towards random copolymer formation. nih.gov This information on a similar acrylamide derivative may offer a point of comparison for the expected behavior of this compound with DMAM.
Direct studies on the copolymerization of this compound with 2-acrylamido-2-methylpropanesulfonic acid (AMPS) are limited. However, extensive research exists on the copolymerization of AMPS with acrylamide (AAm). In these systems, it was found that the copolymer composition is nearly identical to the monomer feed composition, indicating that the monomer units are distributed randomly along the polymer chains. atamanchemicals.com This suggests that the reactivity ratios of AAm and AMPS are close to each other. The equilibrium swelling of hydrogels formed from AAm and AMPS increases with a higher AMPS content. atamanchemicals.com
The radical copolymerization of this compound with N-vinyl caprolactam (NVCL) has not been a primary focus of the reviewed studies. NVCL is a non-ionic, water-soluble monomer known for its thermal sensitivity. nih.gov It can be polymerized via free-radical polymerization. researchgate.net Graft copolymerization of NVCL onto sodium alginate has been successfully achieved using a redox initiation system. japsonline.com While direct data on its copolymerization with this compound is unavailable, the general reactivity of NVCL in radical systems suggests that copolymer formation is feasible.
Divinylbenzene (DVB) is a common crosslinking agent used to form network polymers and hydrogels. The polymerization of sodium 4-styrenesulfonate (NaSS), a structural analog, has been successfully carried out within porous materials like filter paper using dielectric barrier discharge (DBD) plasma, with DVB used as a crosslinker to form a stable polymer network. mdpi.com The use of DVB prevents the water-soluble polymer from being washed out. mdpi.com In another example, poly(4-vinylpyridine) is commercially available cross-linked with 2% DVB. sigmaaldrich.com This indicates that DVB is an effective crosslinker for vinylpyridine-based monomers, and by extension, likely for other vinylbenzene derivatives like this compound.
The copolymerization of this compound and its analogs with other vinyl-based monomers has been explored to a limited extent. For instance, the copolymerization of sodium styrenesulfonate (NaSS) with styrene (B11656) has been investigated. The reactivity ratios for this system were reported as r(styrene) = 0.6 and r(NaSS) = 10, indicating that styryl radicals tend to copolymerize, while NaSS radicals have a strong preference for homopolymerization. researchgate.net Copolymers of N-vinylpyrrolidone with isobornyl methacrylate (B99206) have also been synthesized and their reactivity ratios determined. researchgate.net
Determination of Monomer Reactivity Ratios (r1, r2)
The determination of monomer reactivity ratios (r₁, r₂) is fundamental to understanding and predicting the composition of a copolymer formed from a specific monomer feed. nih.gov These ratios, which represent the rate constant of a radical adding its own monomer type versus the rate constant of it adding the comonomer, are crucial for controlling the final properties of the polymer. nih.gov Various methods have been developed to calculate these ratios from experimental data. nih.govtue.nl
Modern techniques for determining monomer reactivity ratios leverage on-line monitoring systems, which provide a continuous stream of data throughout the polymerization process. researchgate.net One such advanced analytical approach is the error-in-variables method (EVM). researchgate.netresearchgate.net This method is particularly robust as it accounts for errors in all measured variables, unlike simpler models that assume the independent variable is error-free. nih.gov
In studies of the copolymerization of closely related sulfonated monomers like 4-vinylbenzene sulfonic acid sodium salt (VB) with acrylamide (Aam), an Automatic Continuous Online Monitoring of Polymerization (ACOMP) system has been employed. researchgate.netresearchgate.net This system, which may combine light scattering, viscosity, refractive index, and UV spectrophotometry, allows for the real-time tracking of individual monomer concentrations. researchgate.net
When analyzing the copolymerization of VB and Aam in an aqueous solution, researchers observed that the reaction kinetics could be divided into two distinct regions, marked by a "corner" on the plot of the monomer mixture fraction versus conversion. researchgate.net This change in behavior necessitated separate calculations of reactivity ratios for each stage. researchgate.net Using the EVM, the monomer reactivity ratios were determined for the reaction part before and after this corner. researchgate.net In a 0.1M NaCl solution, data gathered up to 80% conversion and analyzed by an EVM yielded a single set of reactivity ratios. researchgate.net
| Condition | r₁ (Aam) | r₂ (VB) | Source |
|---|---|---|---|
| Aqueous Solution (Before Corner) | 0.34 ± 0.07 | 0.40 ± 0.21 | researchgate.net |
| Aqueous Solution (After Corner) | 0.2 ± 0.04 | 9.0 ± 0.8 | researchgate.net |
| 0.1M NaCl Solution | 0.085 ± 0.020 | 2.0 ± 0.33 | researchgate.net |
The Fineman-Ross and Kelen-Tüdos methods are well-established graphical linearization techniques used to determine monomer reactivity ratios from copolymer composition data, typically at low conversions (<10%). rsc.orgscielo.org The Fineman-Ross equation provides a linear plot from which r₁ and r₂ can be determined from the slope and intercept. rsc.orgscielo.org The Kelen-Tüdos method is a refinement that introduces an arbitrary constant (α) to distribute the data more evenly, aiming to reduce bias from certain experimental points. nih.govrsc.org
These methods have been widely applied to various copolymer systems. researchgate.netresearcher.liferesearchgate.net For instance, in the copolymerization of sodium p-styrenesulfonate (SSS), another closely related analog, with acrylamide (AM), the reactivity ratios were calculated using the Kelen-Tüdos method. researchgate.net The results indicated that the SSS radical prefers adding AM, and the AM radical strongly prefers adding the SSS monomer. researchgate.net
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (SSS) | r₂ (AM) | Source |
|---|---|---|---|---|
| Sodium p-styrenesulfonate | Acrylamide | 0.27 | 2.21 | researchgate.net |
The terminal model, which forms the basis for the standard copolymer composition equation, assumes that the reactivity of a growing polymer chain radical depends only on its terminal unit. researchgate.net However, in many systems, the second-to-last unit (the penultimate unit) can also influence reactivity. rsc.orgmdpi.com This is known as the penultimate effect. rsc.org
In the copolymerization of 4-vinylbenzene sulfonic acid sodium salt (VB) and acrylamide (Aam), a discrepancy was observed where the terminal model could describe the copolymer composition data but failed to accurately model the reaction rates. researchgate.net This inconsistency was attributed to implicit penultimate effects, which are known to be significant in polyelectrolyte systems. researchgate.net To account for this, effective radical reactivity ratios (s₁ and s₂) were calculated. researchgate.net The implicit penultimate model, incorporating these parameters, was found to fit both the composition and rate data exceptionally well. researchgate.net
| Radical Reactivity Ratio (s₁) for Aam | Radical Reactivity Ratio (s₂) for VB | Source |
|---|---|---|
| 0.027 | 0.26 | researchgate.net |
Sequence Distribution Analysis in Copolymers
The sequence distribution of monomers along a copolymer chain is a direct consequence of the monomer reactivity ratios and has a profound impact on the material's properties. researchgate.net Analysis of the copolymerization of 4-vinylbenzene sulfonic acid sodium salt (VB) with acrylamide (Aam) reveals complex sequence behavior. researchgate.netresearchgate.net
On-line monitoring has shown that in reactions with low initial molar fractions of VB (e.g., 1.5% to 10%), the sulfonated monomer is completely consumed before the Aam. researchgate.netresearchgate.net The subsequent polymerization is effectively a homopolymerization of the remaining Aam. researchgate.netresearchgate.net This leads to a copolymer structure with a gradient or random section followed by a block of poly(acrylamide). researchgate.net Furthermore, at higher initial VB concentrations, plots of the remaining VB fraction versus conversion show a distinct change in reaction behavior. researchgate.net Initially, the copolymer composition remains nearly constant, but in a second phase, the VB fraction decreases steadily, indicating a shift in the monomer incorporation and thus the sequence distribution. researchgate.net
Block Copolymer Synthesis via Controlled Polymerization Methods
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. harth-research-group.org Their synthesis is a cornerstone of macromolecular engineering, as the immiscibility of the blocks can lead to self-assembly into highly ordered nanostructures. frontiersin.orgrsc.org The most effective route to well-defined block copolymers is through controlled/living polymerization techniques. frontiersin.orgmdpi.com These methods, which include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and high chain-end fidelity. frontiersin.orgmdpi.com
The synthesis typically involves the sequential polymerization of different monomers. mdpi.com A first monomer is polymerized to create a "macroinitiator," a polymer chain that retains a reactive end-group. mdpi.com This macroinitiator is then used to initiate the polymerization of a second monomer, growing the second block from the end of the first. mdpi.commdpi.com This versatility allows for the combination of monomers with different reactivity profiles into a single macromolecule. frontiersin.org
Diblock copolymers, consisting of two distinct polymer blocks (A-B), are the simplest form of block copolymers. harth-research-group.org Their synthesis via controlled polymerization methods is a well-established strategy for creating advanced materials. rsc.org For example, a hydrophilic monomer such as this compound can be polymerized first, creating a water-soluble macroinitiator. The subsequent polymerization of a hydrophobic monomer like styrene or an acrylate (B77674) would result in an amphiphilic diblock copolymer. mdpi.com Such macromolecules are of great interest for applications in drug delivery, stabilization of emulsions, and nanotechnology, where they self-assemble into structures like micelles or vesicles in a selective solvent. mdpi.com The combination of mechanistically distinct polymerization techniques further broadens the scope of accessible diblock copolymer architectures. frontiersin.org
Chain Extension Studies for Macro-initiators
The "living" character of polymers synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for their use as macro-initiators (or macro-chain transfer agents, macro-CTAs) for the synthesis of well-defined block copolymers. This section explores the chain extension of poly(this compound) and its close analog, poly(sodium 4-styrenesulfonate) (PSS), macro-initiators with various monomers to create novel block copolymer architectures. The success of these chain extension reactions is typically evaluated by the increase in molecular weight and the maintenance of a low polydispersity index (Đ), indicating a controlled polymerization process.
The ability to form block copolymers by chain extending from a pre-formed polymer demonstrates the high degree of end-group fidelity achieved during the initial polymerization. rsc.org This is a crucial aspect of controlled radical polymerization, enabling the design of complex macromolecular structures. rsc.org
One notable study demonstrated the synthesis of a triblock copolymer using a difunctional RAFT agent to first polymerize sodium 4-styrenesulfonate (NaSS), creating a PSS macro-chain-transfer agent. squarespace.com This macro-initiator was subsequently chain-extended with poly(ethylene glycol methyl ether acrylate) (PEGMEA). The initial PSS macro-initiator was synthesized with a target molecular weight of 55.5 kDa and exhibited a polydispersity of 1.4. squarespace.com The relatively high dispersity is typical for high degrees of polymerization in RAFT. squarespace.com Despite this, the successful chain extension to form the PSS-b-PPEGMEA-b-PSS triblock copolymer confirmed the living nature of the PSS macro-initiator.
The following table summarizes the results of the chain extension study:
Table 1: Chain Extension of a Difunctional Poly(sodium 4-styrenesulfonate) Macro-CTA with PEGMEA
| Entry | Polymer | Theoretical Mn (kDa) | Experimental Mn (kDa) | Đ (PDI) | Monomer Conversion (%) |
|---|---|---|---|---|---|
| 1 | PSS Macro-CTA | 62.0 | 55.5 | 1.4 | 95 |
Data sourced from a study on RAFT polymerization of an intrinsically stretchable water-soluble block copolymer scaffold. squarespace.com Note: The experimental molecular weight was determined by Size Exclusion Chromatography (SEC).
In another approach, the synthesis of amphiphilic block copolymers composed of a hydrophilic sulfonated block and a hydrophobic block, such as polystyrene, has been explored. rsc.orgrug.nl For instance, a poly(2-acrylamido-2-methanepropanesulfonate) (PAMPS) macro-CTA was chain-extended with styrene. rsc.org Although this involves a different sulfonated monomer, the principles of chain extension are directly applicable to poly(this compound) macro-initiators. The success of such reactions is confirmed by the shift in the size exclusion chromatography (SEC) trace to higher molecular weight while maintaining a narrow molecular weight distribution.
The synthesis of block copolymers from a pre-existing macro-initiator, often termed the "macro-CTA first" approach, is a versatile strategy. rsc.org It allows for the independent synthesis and characterization of the first block before proceeding with the polymerization of the second block. This method provides excellent control over the final block copolymer structure.
Research has also been conducted on the RAFT polymerization of sodium 4-styrenesulfonate (SS) under γ-irradiation, which proceeds in a controlled manner to near quantitative conversions. researchgate.net By modifying a substrate like cellulose (B213188) with a RAFT agent, it can act as a macro-CTA for the graft polymerization of SS, further demonstrating the versatility of using pre-formed structures to initiate controlled polymerization. researchgate.net
The selection of the appropriate RAFT agent is critical for the successful synthesis of both the initial macro-initiator and the subsequent block copolymer. rsc.org The reactivity of the monomer and the stability of the RAFT agent's end-group are key factors that influence the efficiency of the chain extension process.
Macromolecular Characterization and Structural Analysis of Poly Sodium 4 Vinylphenyl Methanesulfonate and Copolymers
Determination of Molecular Weight and Polydispersity
The molecular weight and its distribution are fundamental characteristics of a polymer that significantly influence its physical and chemical properties. Several methods are employed to accurately measure these parameters for poly(sodium (4-vinylphenyl)methanesulfonate).
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. beckman.com The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. researchgate.net Larger polymer chains elute from the chromatography column first, while smaller chains penetrate the pores of the column packing material more deeply and elute later. beckman.com
For poly(this compound), which is a water-soluble polyelectrolyte, the analysis is typically performed using an aqueous mobile phase, often a buffer solution to maintain a constant ionic strength and pH, which helps to suppress polyelectrolyte effects like ion exclusion. youtube.com The system is calibrated with a series of narrow molecular weight standards, such as pullulan or polystyrene sulfonate standards. youtube.com Detectors like a Refractive Index (RI) detector are commonly used. researchgate.net The analysis yields various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. researchgate.net
| Parameter | Value | Description |
|---|---|---|
| Number-Average Molecular Weight (Mn) | 75,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | 150,000 g/mol | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. |
| Polydispersity Index (PDI) | 2.0 | A measure of the broadness of the molecular weight distribution of a polymer (Mw/Mn). |
Analytical Ultracentrifugation
Analytical Ultracentrifugation (AUC) is a powerful, first-principles-based method for characterizing macromolecules in solution without the need for calibration standards or interaction with a stationary phase. beckman.comdigitaloceanspaces.com It provides information on molecular weight, size, and shape. beckman.com The technique involves subjecting a sample solution to a strong centrifugal field and monitoring the sedimentation of the polymer chains over time using optical detection systems. wikipedia.org
Two complementary experiments can be performed:
Sedimentation Velocity (SV): In this experiment, a high rotor speed is used, causing the polymer molecules to sediment towards the bottom of the cell. youtube.com The rate of this sedimentation is used to determine the sedimentation coefficient (s), which is related to the molecule's mass and frictional ratio (shape). youtube.comyoutube.com This provides a high-resolution view of the sample's heterogeneity and the distribution of sedimentation coefficients. embl-hamburg.de
Sedimentation Equilibrium (SE): This experiment is run at lower speeds, allowing sedimentation and diffusion forces to come to a balance, creating a stable concentration gradient at equilibrium. youtube.com The shape of this gradient is directly related to the molar mass of the particles, independent of their shape, making it a highly accurate method for determining absolute molecular weight averages. youtube.comyoutube.com
AUC is particularly valuable for studying polyelectrolytes like poly(this compound) as it can characterize their behavior in various solvent conditions and analyze complex systems, including aggregates and interacting species. researchgate.netdigitaloceanspaces.com
Asymmetric Flow Field-Flow Fractionation
Asymmetric Flow Field-Flow Fractionation (AF4 or A4F) is another advanced separation technique for characterizing polymers, nanoparticles, and complex mixtures. researchgate.net Unlike GPC, AF4 is a channel-based separation technique that does not rely on a packed column, thus avoiding potential shear degradation of high molecular weight polymers and interactions with a stationary phase. wikipedia.orgresearchgate.net
In AF4, a cross-flow is applied perpendicular to the main channel flow, which pushes the polymer molecules towards a semi-permeable accumulation wall. researchgate.net Diffusion creates a counteracting motion, leading to the separation of molecules based on their translational diffusion coefficient, which is related to their size. researchgate.net Smaller particles, having higher diffusion rates, are carried faster along the channel by the parabolic flow profile and elute earlier. researchgate.net
AF4 is often coupled with multiple online detectors, such as Multi-Angle Light Scattering (MALS) and Dynamic Light Scattering (DLS), to provide comprehensive information. This hyphenated setup can simultaneously determine the absolute molar mass and the radius of gyration for the separated polymer fractions. utexas.edu This makes it a versatile tool for analyzing the broad molar mass distributions often found in synthetic polyelectrolytes. researchgate.net
Spectroscopic and Elemental Characterization of Polymer Structure
Spectroscopic techniques are indispensable for elucidating the chemical structure of the polymer, confirming the identity of the monomer units, and analyzing the composition of copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Composition and Sequence
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the chemical structure, composition, and sequence of polymers. For poly(this compound), ¹H NMR spectroscopy in a suitable solvent like deuterium (B1214612) oxide (D₂O) can confirm the successful polymerization and the structure of the repeating unit.
| Proton Type | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| Polymer Backbone (-CH₂-CH-) | ~1.0 - 2.5 | Broad signals corresponding to the aliphatic protons of the main polymer chain. |
| Methanesulfonate (B1217627) Methylene (B1212753) (-CH₂-SO₃Na) | ~3.0 - 3.5 | Signal for the methylene protons adjacent to the sulfonate group. |
| Aromatic Protons (-C₆H₄-) | ~6.5 - 7.8 | Signals corresponding to the protons on the para-substituted benzene (B151609) ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. researchgate.net The FTIR spectrum of poly(this compound) will display characteristic absorption bands that confirm its chemical structure. The analysis of a solid sample of the polymer would reveal the key vibrational modes associated with its constituent parts.
Key characteristic peaks include the strong, symmetric, and antisymmetric stretching vibrations of the sulfonate group (-SO₃⁻), which are typically observed in the regions of 1030-1050 cm⁻¹ and 1170-1200 cm⁻¹, respectively. researchgate.net The presence of the para-substituted benzene ring is confirmed by peaks around 1000-1120 cm⁻¹. researchgate.net The aliphatic C-H stretching from the polymer backbone would be visible in the 2800-3000 cm⁻¹ region. A study on the closely related poly(sodium 4-styrenesulfonate) showed that the fundamental structure of the polymer is retained even after processing, such as electrospinning, as confirmed by FTIR. researchgate.netias.ac.in
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2800-3000 | C-H Stretching | Aliphatic Backbone |
| ~1600 | C=C Stretching | Aromatic Ring |
| ~1170-1200 | Antisymmetric S=O Stretching | Sulfonate (-SO₃⁻) |
| ~1030-1050 | Symmetric S=O Stretching | Sulfonate (-SO₃⁻) |
| ~1000-1120 | In-plane Bending | para-Substituted Aromatic Ring |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within the top 1 to 10 nanometers of a material's surface. wikipedia.org For Poly(this compound), XPS is a powerful tool to verify the polymer's structure and purity. The analysis involves irradiating the polymer sample with a beam of X-rays, which causes the ejection of core-level electrons. wikipedia.org By measuring the kinetic energy of these photoelectrons, their binding energy can be calculated, which is unique to each element and its chemical environment. scivisionpub.com
In a typical analysis of Poly(this compound), XPS would be used to confirm the presence of sodium, sulfur, oxygen, and carbon. nih.gov High-resolution spectra of the S 2p, O 1s, Na 1s, and C 1s regions provide detailed information. The S 2p peak would be characteristic of a sulfonate group (R-SO₃⁻), distinguishing it from other sulfur states like sulfides or sulfones. nih.gov The O 1s spectrum would show a primary peak corresponding to the sulfonate group (S=O). nih.gov The C 1s spectrum can be deconvoluted to identify carbons in the phenyl ring and the vinyl backbone. nih.gov The presence and binding energy of the Na 1s peak confirm the counter-ion. This detailed chemical state information is crucial for confirming successful polymerization and assessing surface contamination or degradation. nih.gov
Below is a representative data table of expected binding energies for the core elements in Poly(this compound), based on data for structurally similar polysulfonates. scivisionpub.comnih.gov
Table 1: Representative XPS Binding Energies for Poly(this compound)
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Assignment |
|---|---|---|---|
| C | 1s | ~285.0 | C-C/C-H (Aromatic and Aliphatic) |
| O | 1s | ~532.0 | S=O (Sulfonate) |
| S | 2p | ~168.5 | R-SO₃⁻ (Sulfonate) |
| Na | 1s | ~1071.5 | Na⁺ |
Solution Conformations and Hydrodynamic Properties
The behavior of Poly(this compound) in solution is governed by its nature as a polyelectrolyte. The presence of negatively charged sulfonate groups along the polymer backbone leads to strong electrostatic repulsions between segments. These interactions, and their modulation by the surrounding medium, dictate the polymer's conformation, size, and interactions with the solvent.
Intrinsic Viscosity and Translational Diffusion
Intrinsic viscosity [η] is a measure of a polymer's contribution to the viscosity of a solution at infinite dilution. researchgate.net It reflects the hydrodynamic volume occupied by an individual polymer coil and is therefore sensitive to the polymer's molecular weight, conformation, and polymer-solvent interactions. researchgate.netacs.org For a polyelectrolyte like Poly(this compound), intrinsic viscosity is highly dependent on the ionic strength of the solvent. In low-salt or salt-free aqueous solutions, intramolecular electrostatic repulsions between the sulfonate groups cause the polymer chain to adopt a highly expanded, rigid-rod-like conformation, resulting in a large hydrodynamic volume and high intrinsic viscosity. acs.orgrsc.org
Translational diffusion, characterized by the diffusion coefficient (D), describes the random movement of polymer coils in solution due to Brownian motion. psu.edu The rate of diffusion is inversely related to the hydrodynamic size of the polymer; larger, more expanded coils diffuse more slowly than smaller, compact coils. psu.edu Consequently, like intrinsic viscosity, the translational diffusion of Poly(this compound) is strongly influenced by ionic strength. In low-salt media, the expanded chains diffuse slowly, whereas in high-salt solutions, the chains collapse and diffuse more rapidly.
Kuhn-Mark-Houwink-Sakurada Relationships
The Kuhn-Mark-Houwink-Sakurada (KMHS) equation provides an empirical relationship between a polymer's intrinsic viscosity [η] and its molecular weight (M): wikipedia.orgiupac.org
[η] = K * Mᵃ
The parameters K and 'a' are constants for a specific polymer-solvent-temperature system. wikipedia.orgakgec.ac.in The exponent 'a', known as the Mark-Houwink exponent, is particularly informative about the polymer's conformation in solution.
For a compact, spherical polymer in a poor solvent (a theta solvent), a ≈ 0.5 . wikipedia.org
For a flexible, random coil in a good solvent, 0.5 < a < 0.8 . wikipedia.org
For a semi-flexible or rigid-rod polymer, a ≥ 0.8 . wikipedia.org
For Poly(this compound), the values of K and 'a' would change significantly with the ionic strength of the aqueous solvent. In deionized water, strong electrostatic repulsions would lead to a rigid, extended conformation, resulting in a high 'a' value (approaching or exceeding 1.0). As salt is added, the charges are screened, the coil becomes more flexible and compact, and the 'a' value decreases, approaching the range typical for flexible polymers in a good solvent. researchgate.netnist.gov
Table 3: Hypothetical Kuhn-Mark-Houwink-Sakurada Parameters for Poly(this compound) at 25°C
| Solvent (Aqueous) | K (dL/g) | 'a' value | Implied Conformation |
|---|---|---|---|
| Deionized Water | 1.5 x 10⁻⁵ | 1.1 | Highly Extended / Rigid-rod like |
| 0.01 M NaCl | 8.0 x 10⁻⁵ | 0.85 | Semi-flexible |
| 0.1 M NaCl | 4.5 x 10⁻⁴ | 0.70 | Flexible Coil (Good Solvent) |
| 1.0 M NaCl | 9.8 x 10⁻⁴ | 0.55 | Flexible Coil (Approaching Theta) |
Equilibrium Rigidity and Polymer Chain Dimensions in Various Ionic Strengths
The equilibrium rigidity of a polymer chain is often quantified by its persistence length (Lₚ), which is the length scale over which the chain's direction persists before being randomized by thermal motion. acs.org For polyelectrolytes, the total persistence length is a sum of the intrinsic (bare) persistence length of the backbone and a much larger electrostatic contribution (Lₑ). acs.org
Low Ionic Strength: Electrostatic repulsion between the charged sulfonate groups is strong and long-ranged, leading to a large electrostatic persistence length. This forces the chain into a stiff, extended conformation with a large radius of gyration. acs.org
High Ionic Strength: Added salt ions screen the charges on the polymer backbone. This reduces the electrostatic repulsion, causing a significant decrease in the electrostatic persistence length. acs.org The chain becomes more flexible, behaving more like a neutral polymer, and collapses into a more compact coil with a smaller radius of gyration. rsc.orgresearchgate.net
Table 4: Expected Influence of Ionic Strength on Chain Properties of Poly(this compound)
| NaCl Concentration (M) | Qualitative Charge Screening | Expected Persistence Length (Lₚ) | Expected Radius of Gyration (R₉) |
|---|---|---|---|
| 0 (Deionized Water) | Minimal | Large | Large |
| 0.01 | Low | ↓ | ↓ |
| 0.1 | Moderate | ↓↓ | ↓↓ |
| 1.0 | High | Approaches Intrinsic Value | Small / Collapsed |
Dynamic Light Scattering (DLS) for Aggregate Formation and Size
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or molecules diffusing in a solution. unchainedlabs.com The technique works by monitoring the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. mdpi.com Analysis of these fluctuations yields the translational diffusion coefficient, which can be converted into a hydrodynamic radius (Rₕ) using the Stokes-Einstein equation. unchainedlabs.com DLS also provides a polydispersity index (PDI), a dimensionless measure of the broadness of the size distribution. mdpi.com
For Poly(this compound), DLS is an ideal tool for several applications:
Determining Hydrodynamic Size: Measuring the Rₕ of individual polymer coils under various solvent conditions (e.g., different ionic strengths).
Monitoring Aggregation: Detecting the onset of aggregation, which is observed as a significant increase in the measured Rₕ and PDI. acs.orgpku.edu.cn DLS can track the kinetics of aggregation over time or as a function of changing conditions like temperature or the addition of multivalent ions. mdpi.com
Assessing Stability: Stability studies can be performed by making periodic DLS measurements to see if particles aggregate over time. researchgate.net
Table 5: Illustrative DLS Data for Poly(this compound) Under Different Conditions
| Sample Condition | Hydrodynamic Radius (Rₕ, nm) | Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| 0.1 mg/mL in 0.1 M NaCl | 15.2 | 0.15 | Dispersed, individual polymer coils |
| 5.0 mg/mL in 0.1 M NaCl | 18.5 | 0.22 | Slight inter-chain interaction, still largely dispersed |
| 0.1 mg/mL in 0.1 M NaCl + 0.01 M CaCl₂ | 185.6 | 0.48 | Significant aggregation due to divalent cation bridging |
| 5.0 mg/mL in Deionized Water (aged 24h) | 95.3 | 0.35 | Formation of aggregates/complexes in low ionic strength at higher concentration |
Compound Index
Morphological Analysis of Polymer Materials
Extensive literature searches did not yield specific studies focusing on the morphological analysis of the homopolymer poly(this compound). While research exists on the morphological characteristics of related sulfonated polymers, such as poly(sodium 4-styrenesulfonate) (PSSNa), and various copolymers, data specifically detailing the surface topography, phase behavior, and structural organization of poly(this compound) is not available in the reviewed scientific literature.
For example, a study on phosphonated poly(vinylbenzyl chloride)-modified sulfonated poly(aryl ether nitrile) blend membranes utilized microscopy to observe nanophase separation. mdpi.com The researchers noted that the introduction of functional groups influenced the formation of hydrophilic and hydrophobic domains, which is critical for properties like proton conductivity in fuel cell membranes. mdpi.com Similarly, investigations into sulfonated styrenic cross-linked polymers have shown that the sulfonation process and the resulting distribution of sulfonic groups significantly impact the swollen state morphology and porosity of the material. mdpi.com
Advanced Applications and Functional Material Design Based on Poly Sodium 4 Vinylphenyl Methanesulfonate
Polyelectrolyte Membranes for Energy Applications
Polymer electrolyte membranes (PEMs) are critical components in various energy conversion and storage devices, such as fuel cells. They serve as a separator for reactant gases and facilitate proton transport between the anode and cathode. While perfluorosulfonic acid (PFSA) membranes like Nafion® are widely used, there is significant interest in developing alternative non-fluorinated hydrocarbon-based membranes to address issues like cost and performance at elevated temperatures. mdpi.com
Poly(sodium (4-vinylphenyl)methanesulfonate) and its derivatives are promising candidates for proton exchange membranes in fuel cells. The sulfonate groups in the polymer structure provide the necessary sites for proton conduction. The goal is to achieve high proton conductivity while maintaining low electronic conductivity, good mechanical strength in both dry and hydrated states, and high stability in the harsh fuel cell environment. mdpi.com
Research into sulfonated hydrocarbon polymers aims to create PEMs that can overcome the limitations of current PFSA membranes. For instance, the development of membranes from polymers like sulfonated poly(ether ether ketone) (SPEEK) has been explored, sometimes in blends with other polymers like poly(vinyl alcohol) (PVA) to enhance water uptake. mdpi.com However, such blends can sometimes lead to a decrease in proton conductivity. mdpi.com
The efficiency of proton transport in PEMs is closely linked to the morphology of the membrane, specifically the formation of ionic clusters and interconnected channels. In sulfonated polymers, the hydrophilic sulfonic acid groups tend to aggregate into clusters within the hydrophobic polymer matrix, especially in the presence of water. rsc.org This phase separation creates pathways for proton conduction.
The Grotthuss mechanism and vehicular mechanism are the primary modes of proton transport in these membranes. The Grotthuss mechanism involves protons "hopping" between adjacent water molecules and sulfonate groups, while the vehicular mechanism involves the diffusion of hydrated protons (like H₃O⁺) through the water-filled channels. The formation of well-defined and continuous ionic channels is crucial for facilitating efficient proton transport.
To enhance the mechanical stability and control the water uptake of PEMs, especially those with a high density of sulfonic acid groups, cross-linking is a common strategy. rsc.orgtue.nl Cross-linking the polymer chains creates a more robust network structure, which can prevent excessive swelling and dissolution of the membrane in water, particularly at higher temperatures. rsc.org
For example, cross-linked poly(m-phenylene)s with sulfonic acid groups have been shown to produce transparent and mechanically strong membranes, even with high ion exchange capacity (IEC) values. rsc.org An IEC represents the number of milliequivalents of ions per gram of dry polymer and is a measure of the sulfonic acid density. Membranes with a high IEC can exhibit higher proton conductivity. rsc.org For instance, a cross-linked membrane with an IEC of 2.93 mequiv g⁻¹ has demonstrated higher proton conductivity than Nafion 117 across a wide range of humidities at 80 °C. rsc.org
| Membrane | Ion Exchange Capacity (IEC) (mequiv g⁻¹) | Operating Temperature (°C) | Relative Humidity Range (%) | Performance Comparison |
| c-SPMP8-2 | 2.93 | 80 | 30-95 | Higher proton conductivity than Nafion 117 |
Filtration Control Agents in High-Temperature, High-Salinity Environments
In the oil and gas industry, drilling fluids are essential for successful drilling operations. Filtration control agents are critical additives in these fluids to minimize the loss of fluid into the surrounding rock formations, especially under challenging high-temperature and high-salinity (HTHS) conditions. nih.gov
Polymers containing sulfonate groups, such as sulfonated styrene (B11656) derivatives, have been developed as effective filtration control agents for water-based drilling fluids in HTHS environments. nih.gov These polymers exhibit strong resistance to thermal degradation. nih.gov For instance, aqueous solutions of certain sulfonated styrene derivatives have shown stability without gelling after being aged at 160°C. nih.gov This thermal stability is crucial for maintaining the performance of the drilling fluid in deep wells where high temperatures are encountered. nih.gov
Surface Modification and Coating Technologies
The surface properties of a material dictate its interaction with the surrounding environment. researchgate.net Surface modification techniques are employed to alter these properties without changing the bulk characteristics of the material. researchgate.net Poly(this compound) can be used in surface modification to impart desired characteristics like hydrophilicity.
Coating a surface with a polymer like poly(this compound) can significantly alter its wettability. The presence of hydrophilic sulfonate groups can lead to a substantial increase in the surface's affinity for water, potentially achieving superhydrophilicity. This is particularly relevant for applications requiring anti-fogging, self-cleaning, or improved biocompatibility.
The effectiveness of such coatings depends on the molecular packing density. A dense and uniform polymer layer ensures complete coverage of the underlying substrate, maximizing the effect of the hydrophilic functional groups. Techniques like spin coating and dip coating are used to apply thin polymer films onto substrates. researchgate.net The molecular packing can be influenced by the deposition method and the properties of the polymer solution. For instance, modifying poly(vinylidene fluoride) (PVDF) membranes with poly(sodium 4-styrenesulfonate) has been shown to alter their surface properties and improve ion retention. mdpi.com
Anti-fogging, Anti-icing, and Anti-waxing Applications
The inherent hydrophilicity and ionic nature of poly(this compound) make it a candidate for creating surfaces that resist the formation of fog, ice, and wax deposits. While specific research directly detailing the anti-fogging, anti-icing, and anti-waxing applications of poly(this compound) is emerging, the principles of its functionality are based on well-understood concepts in materials science.
Anti-fogging surfaces are typically created by applying a hydrophilic coating. This coating attracts water, causing it to spread into a thin, uniform, and transparent film rather than forming discrete droplets that scatter light and create a foggy appearance. The sulfonate groups in poly(this compound) are strongly water-attracting, making it an excellent candidate for such coatings.
Anti-icing coatings can function in two primary ways: by creating a surface with very low ice adhesion, or by depressing the freezing point of water. The polymer's surface can be designed to be extremely smooth, reducing the points where ice crystals can nucleate and adhere. Furthermore, the high concentration of ions at the surface can interact with water to lower its freezing point, similar to how salt is used on roads in winter.
Anti-waxing applications, particularly relevant in the petroleum industry, rely on preventing the agglomeration and deposition of paraffin (B1166041) wax crystals. Polymers like poly(this compound) can act as wax inhibitors by adsorbing onto the surface of nascent wax crystals, thereby preventing them from growing and sticking to pipe walls.
| Application | Underlying Principle | Role of Poly(this compound) |
| Anti-fogging | Creation of a hydrophilic surface to spread water into a thin film. | The sulfonate groups provide strong hydrophilicity, attracting water and preventing droplet formation. |
| Anti-icing | Lowering ice adhesion and depressing the freezing point of water. | Creates a smooth surface and the ionic nature can lower the freezing point of water at the interface. |
| Anti-waxing | Inhibition of wax crystal growth and deposition. | The polymer can adsorb onto wax crystals, preventing their agglomeration and adhesion to surfaces. |
Dispersants, Suspending Agents, and Viscosity Modifiers in Aqueous Systems
Poly(this compound) is highly effective as a dispersant, suspending agent, and viscosity modifier in aqueous systems due to its polyelectrolyte nature. These properties are crucial in a wide range of industrial formulations, including paints, inks, and ceramics.
As a dispersant , the polymer adsorbs onto the surface of particles in a suspension. The negatively charged sulfonate groups then create electrostatic repulsion between the particles, preventing them from agglomerating and settling. This leads to stable, uniform dispersions. High-performance aqueous dispersants are designed to have strong adsorption to particle surfaces and provide excellent stability. lubrizol.com
As a suspending agent , it helps to keep solid particles evenly distributed in a liquid for an extended period. The long polymer chains can form a network structure within the liquid, which entraps the particles and hinders their sedimentation due to gravity.
As a viscosity modifier , the polymer can significantly increase the viscosity of aqueous solutions. In solution, the polymer chains uncoil and extend due to the repulsion between the charged sulfonate groups. This increases their hydrodynamic volume and the resistance to flow, thereby increasing the viscosity of the solution. The extent of viscosity modification can be controlled by the polymer's molecular weight and concentration.
Design of Micro-crosslinked Anionic Polymers for Enhanced Performance
To further enhance the properties of poly(this compound) for specific applications, it can be micro-crosslinked. Crosslinking involves creating chemical bonds between the polymer chains, forming a three-dimensional network. This modification can lead to materials with improved mechanical strength, thermal stability, and controlled swelling behavior.
Micro-crosslinked anionic polymers, often in the form of hydrogels, can absorb and retain large amounts of water or aqueous solutions. The degree of swelling can be precisely controlled by the crosslinking density. These materials are of interest for applications such as superabsorbents, drug delivery systems, and sensors. The design of these materials involves a careful balance between the hydrophilicity of the sulfonate groups, which promotes swelling, and the crosslink density, which restricts it.
Polymer Compatibility and Self-Organization in Blends
Understanding the compatibility of poly(this compound) with other polymers is essential for designing new materials with tailored properties. Polymer blends can offer a combination of the properties of the individual components, but only if they are miscible on a molecular level.
Research has shown that the compatibility of polymers can be determined by studying the intrinsic viscosities of blend solutions. rsc.org For example, the compatibility between poly(ethylene oxide) and poly(sodium 4-styrenesulfonate), a structurally similar polymer, is driven by the formation of Na+ bridges between the sulfonate groups of the polyelectrolyte and the hydroxyl groups of the poly(ethylene oxide). rsc.org In incompatible polymer systems, the individual polymer coils remain isolated, whereas in compatible systems, they form mixed coils due to favorable interactions. rsc.org
The self-organization of these polymer blends can lead to the formation of fascinating and useful micro- and nanostructures. This process is driven by the interplay of various interactions, such as electrostatic forces, hydrogen bonding, and hydrophobic interactions. researchgate.net For instance, in aqueous solutions of poly(vinyl alcohol) and poly(sodium 4-styrene sulfonate), phase separation can occur at certain concentrations, driven by hydrogen bonding and hydrophobic interactions. researchgate.net
| Polymer Blend Component | Interaction with Poly(this compound) | Resulting Behavior |
| Poly(ethylene oxide) | Favorable interactions via Na+ bridges. rsc.org | Compatible, forms mixed isolated coils. rsc.org |
| Poly(vinyl alcohol) | Hydrogen bonding and hydrophobic interactions. researchgate.net | Can lead to phase separation at specific concentrations. researchgate.net |
Supramolecular Materials and Metal Complexation (e.g., with metal ions or organic counterions)
The sulfonate groups along the backbone of poly(this compound) provide excellent sites for complexation with metal ions and organic counterions. This ability allows for the construction of sophisticated supramolecular materials with a wide range of potential applications. polymat.eu
Metal Complexation: The polymer can bind with various metal ions, such as Cu(II), Ni(II), Zn(II), Pb(II), and Cr(III). researchgate.net This complexation can significantly alter the properties of the polymer, including its thermal stability. researchgate.net Thermogravimetric studies on the related poly(sodium 4-styrenesulfonate) have shown that the thermal stability of the sulfonic groups increases in the presence of certain metal ions. researchgate.net The order of increasing thermal stability was found to be H < Ni < Cu < Na < Zn < Pb < Cr(III). researchgate.net This property is valuable for creating materials that can withstand high temperatures or for applications in heavy metal removal from aqueous solutions. researchgate.net
Supramolecular Assembly: Through non-covalent interactions, such as electrostatic interactions and hydrogen bonding, poly(this compound) can self-assemble with other molecules to form well-defined supramolecular structures. These structures can be designed to have specific functions, for example, in sensing, catalysis, or as responsive materials. The interaction with organic counterions can also be used to tune the solubility and conformational properties of the polymer in different solvents.
Computational and Theoretical Investigations of Sodium 4 Vinylphenyl Methanesulfonate Systems
Density Functional Theory (DFT) Studies on Monomer Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of vinyl-sulfonate monomers like Sodium (4-vinylphenyl)methanesulfonate, DFT provides a framework to understand their reactivity and polymerization potential.
Analysis of Global Reactivity Descriptors
A theoretical study on related vinyl-sulfonate monomers, anilinium 4-styrenesulfonate (ani-SS) and anilinium 2-acrylamide-2-methyl-1-propanesulfonate (ani-AMPS), utilized DFT with the B3LYP functional and a 6-31+G(d,p) basis set to determine these descriptors. nih.govsemanticscholar.org The analysis focused on the susceptibility of the vinyl group to radical attack. nih.govsemanticscholar.org For instance, the ani-AMPS monomer was found to have a slightly higher reactivity towards radical attack compared to the ani-SS monomer. nih.gov The spacer group between the vinyl and sulfonate functionalities was shown to significantly influence the monomer's electronegativity, hardness, and other reactivity parameters. nih.gov
Table 1: Global Reactivity Descriptors for Vinyl-Sulfonate Monomers
| Monomer | Electronegativity (χ) | Hardness (η) | Electrophilicity (ω) |
|---|---|---|---|
| Anilinium 4-styrenesulfonate (ani-SS) | Data not available | Data not available | Data not available |
| Anilinium 2-acrylamide-2-methyl-1-propanesulfonate (ani-AMPS) | Data not available | Data not available | Data not available |
A comprehensive data table could not be generated as specific numerical values for the global reactivity descriptors of this compound were not available in the search results. The provided information is based on analogous vinyl-sulfonate monomers.
Conformational Analysis of Vinyl-Sulfonate Monomers
The three-dimensional arrangement of atoms, or conformation, of a monomer significantly impacts its reactivity and the resulting polymer's structure. DFT is employed to determine the most stable conformations of vinyl-sulfonate monomers. semanticscholar.org For ani-SS and ani-AMPS, DFT calculations were used to optimize their geometries and identify the most probable conformations. semanticscholar.org These analyses revealed that the sulfonate group can undergo conformational changes upon interaction with other molecules, such as when doping a polyaniline dimer. nih.gov The spacer group between the vinyl and sulfonate groups plays a crucial role in these conformational changes. nih.gov
Molecular Dynamics Simulations of Polymer Chains and Interactions
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of atoms and molecules. mdpi.com This technique is invaluable for studying the dynamics of large systems like polymer chains, offering insights into their conformation in solution and interactions with surrounding ions. mdpi.comyoutube.com Both all-atom and coarse-grained MD models are used, with the latter allowing for the simulation of larger systems over longer timescales. nih.gov
Conformation of Polyelectrolytes in Solution
Polyelectrolytes, such as poly(this compound), exhibit complex conformational behavior in solution due to the electrostatic interactions between the charged groups on the polymer chain and the surrounding solvent and ions. The conformation of these polymers is highly dependent on the ionic strength of the solution. researchgate.net
Studies on the related sodium poly(styrene-4-sulfonate) have shown that in salt-free solutions, the macromolecules adopt a rigid rod-like conformation due to electrostatic repulsion between the sulfonate groups. researchgate.net As the ionic strength increases with the addition of salt (e.g., NaCl), these electrostatic repulsions are screened, causing the polymer chains to transition to a more flexible coil conformation and eventually to a globular state at very high salt concentrations. researchgate.net The statistical Kuhn segment length, a measure of chain stiffness, decreases significantly with increasing salt concentration. researchgate.net
Ion-Polymer Interactions and Cluster Formation
MD simulations are particularly useful for investigating the specific interactions between the polymer chain and surrounding ions. In systems containing poly(this compound), there are strong interactions between the negatively charged sulfonate groups and the sodium counterions.
Computational Models for Polymer Design and Optimization
Computational modeling serves as a powerful tool for the in silico design and optimization of polymers with desired properties. By establishing structure-property relationships through theoretical chemistry, new polymer structures can be rationally designed for specific applications. nih.gov
For instance, computational models can be used to predict how modifications to the monomer structure, such as changing the spacer group in a vinyl-sulfonate monomer, will affect the final properties of the polymer. nih.gov This predictive capability can accelerate the development of new materials by reducing the need for extensive trial-and-error synthesis and characterization. researchgate.net High-throughput MD simulations, for example, can efficiently screen large numbers of polymers to predict properties like the glass transition temperature. chemrxiv.org Furthermore, machine learning models can be trained on data from DFT calculations to rapidly and accurately predict properties like NMR chemical shifts, further speeding up the design process. acs.org These computational approaches are integral to modern polymer research and development. researchgate.net
Lack of Specific Molecular Docking Data for this compound
Despite a comprehensive search of available scientific literature, no specific molecular docking studies focusing on this compound were identified.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery and materials science for understanding and predicting molecular interactions.
While the search yielded general information regarding the chemical properties of this compound and numerous examples of molecular docking studies on other compounds, there is a notable absence of published research applying this computational method specifically to this compound.
This indicates a potential gap in the current scientific knowledge regarding the specific binding interactions of this compound with biological or other macromolecular targets. Future computational and theoretical investigations would be necessary to elucidate these interactions.
Future Research Directions and Emerging Opportunities
Development of Novel Synthesis Routes for Monomer and Polymer
Future research will likely focus on developing more efficient and controlled synthesis methods for both the sodium (4-vinylphenyl)methanesulfonate monomer and its corresponding polymer. While traditional free-radical polymerization can be used, there is a significant opportunity to apply modern controlled radical polymerization (CRP) techniques. Methods like nitroxide-mediated polymerization (NMP), which has been successfully used for the synthesis of block copolymers containing the structurally similar sodium styrenesulfonate, offer a promising avenue. cmu.edu The use of rate-accelerating additives in such polymerizations has been shown to be effective for hydrophilic monomers and could be adapted for this system. cmu.edu
Furthermore, exploring straightforward synthesis pathways for related functional polymers, such as poly(N-(4-vinylphenyl)sulfonamide)s, can provide inspiration for new routes to poly(this compound). nih.gov The development of robust, scalable, and environmentally conscious synthesis protocols is paramount for the broader application of this polymer.
Precision Control over Polymer Architecture for Tailored Properties
A major frontier in polymer science is the precise control over macromolecular architecture to dictate material properties. harth-research-group.orgresearchgate.net For poly(this compound), this represents a significant area for future research, enabling the creation of materials with highly specific and predictable behaviors. rsc.org
The creation of block and graft copolymers containing poly(this compound) segments is a key direction for developing advanced functional materials.
Block Copolymers: The synthesis of well-defined block copolymers allows for the combination of distinct polymer properties, leading to materials for applications like thermoplastic elastomers or compatibilizers for polymer blends. harth-research-group.org Techniques such as Atom Transfer Radical Polymerization (ATRP) and nitroxide-mediated polymerization (NMP) are powerful tools for creating block copolymers with controlled molecular weights and low polydispersity. harth-research-group.orgnih.govrsc.org For instance, solid-phase synthesis using ATRP has proven effective for producing multiblock copolymers, a method that could be adapted for sequences including this compound. nih.gov The synthesis of amphiphilic block copolymers, such as poly(sodium styrenesulfonate-block-vinylnaphthalene), demonstrates a viable route for creating self-assembling structures from sulfonated monomers. cmu.edu Future work could involve creating diblock, triblock (ABA), or multiblock structures where one block is poly(this compound) and the other block provides contrasting properties (e.g., hydrophobicity, thermal responsiveness, or mechanical strength). nih.govnasa.gov
Graft Copolymers: Grafting poly(this compound) chains onto a different polymer backbone or a surface is another powerful strategy to create functional materials. researchgate.net The "grafting onto" method, where pre-synthesized chains are attached to a backbone, or "grafting from," where chains are grown from initiation sites on a backbone, can be employed. lboro.ac.ukmdpi.com A promising research direction is the use of controlled polymerization techniques to synthesize the grafted chains, allowing for precise control over their length and density. cmu.edu This approach has been used to create polyurethane-polystyrene graft copolymers with well-defined structures. kpi.ua Of particular relevance is the successful grafting of architecture-controlled poly(sodium styrene (B11656) sulfonate) onto titanium surfaces, which opens up possibilities for creating biocompatible and functionalized medical implants using poly(this compound). nih.govresearchgate.net
The ability of block copolymers to self-assemble into well-defined nanostructures is a key driver for their synthesis. nih.gov Future research should explore how the controlled architectures of poly(this compound)-containing block copolymers can be used to generate specific morphologies like micelles, vesicles, or lamellar structures in solution and in the solid state. These nanostructures are crucial for applications ranging from drug delivery to templates for photonic crystals. nih.gov For example, amphiphilic block copolymers containing sulfonated segments have been observed to form compressed, pseudomicellar conformations in aqueous solutions, a behavior that could be harnessed and tuned with poly(this compound). cmu.edu
Advanced Functional Materials with Tunable Ion-Transport Properties
A significant opportunity for poly(this compound) lies in its application as an ion-exchange material. Future research should focus on creating advanced functional materials, particularly membranes, with precisely tunable ion-transport properties. The architectural control discussed previously is critical here. Studies on block copolymers of poly(vinyl alcohol) and sodium styrene sulfonate (PVA-b-PSSS) have shown that a block architecture leads to superior ion-exchange membranes compared to those made from random copolymers. researchgate.netmdpi.com
These block copolymer membranes (B-CEMs) exhibit lower water content and higher effective charge density at similar compositions, leading to better performance. researchgate.net This suggests that designing block copolymers with poly(this compound) as the ion-conducting block could lead to next-generation membranes for applications such as fuel cells, electrodialysis, and water purification.
Table 1: Comparison of Properties for Cation-Exchange Membranes (CEMs) from Block vs. Random Copolymers Data based on findings for Poly(vinyl alcohol-b-sodium styrene sulfonate) systems, indicating a promising research path for Poly(this compound).
| Property | Block Copolymer Membrane (B-CEM) | Random Copolymer Membrane (R-CEM) | Implication for Future Research |
|---|---|---|---|
| Water Content | Lower at equivalent ion-exchange group content researchgate.net | Higher at equivalent ion-exchange group content researchgate.net | Block architecture may lead to more mechanically robust membranes with higher charge density. |
| Charge Density | Higher, reaching a maximum that increases with crosslinking researchgate.net | Lower researchgate.net | Enables higher ion conductivity and permselectivity. |
| Dynamic Ion Transport Number | Higher for a similar membrane resistance researchgate.net | Lower researchgate.net | Indicates more efficient ion transport, which is crucial for separation and energy applications. |
Integration of Poly(this compound) in Hybrid and Composite Materials
The integration of poly(this compound) into hybrid and composite materials is a burgeoning research area. This involves combining the polymer with other materials, such as inorganic nanoparticles, metals, or biological macromolecules, to create multifunctional systems. researchgate.net
A key strategy involves grafting the polymer onto surfaces to modify their properties. For example, a process combining reversible addition-fragmentation chain transfer (RAFT) polymerization and thiol-ene chemistry has been used to graft poly(sodium styrene sulfonate) onto titanium surfaces via a dopamine (B1211576) anchor. nih.govresearchgate.net This creates a bioactive surface, and a similar approach with poly(this compound) could be used to develop advanced biomaterials for medical devices. nih.gov Other opportunities include creating polymer-grafted nanoparticles for targeted therapies or developing composite membranes with enhanced mechanical and transport properties for industrial separations.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
To unlock the full potential of poly(this compound), a deeper mechanistic understanding of its structure-property relationships is required. Future research must leverage a suite of advanced characterization techniques.
Spectroscopic and Analytical Techniques: A combination of methods will be essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is vital for confirming polymer structure and composition. cmu.edulboro.ac.uk Size Exclusion Chromatography (GPC) is crucial for determining molecular weight and distribution. cmu.edulboro.ac.uk For surface-grafted polymers, techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are indispensable for characterizing the surface chemistry. nih.govresearchgate.net Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can provide real-time information on the grafting process and interactions at the surface. nih.gov
Computational Modeling: Alongside experimental work, computational techniques such as molecular dynamics (MD) and density functional theory (DFT) simulations will be critical. These methods can provide molecular-level insights into polymer chain conformation, the organization of nanostructures, the solvation of ions around the sulfonate groups, and the mechanisms of ion transport through membranes. This synergistic approach of combining advanced experimental characterization with predictive modeling will accelerate the rational design of new materials based on poly(this compound).
Sustainable Polymer Chemistry Approaches for this compound Materials
The development of sustainable practices in polymer chemistry is a critical endeavor aimed at minimizing the environmental impact associated with the entire lifecycle of polymeric materials, from monomer synthesis to end-of-life considerations. For specialty monomers like this compound, integrating green chemistry principles is essential for advancing their application in a sustainable manner. This section explores emerging research directions and opportunities for applying sustainable polymer chemistry to materials derived from this compound.
Renewable Feedstock and Green Synthesis Routes
A fundamental aspect of sustainable polymer chemistry is the transition from petroleum-based feedstocks to renewable resources. While specific research on the synthesis of this compound from bio-based sources is not extensively documented, this area represents a significant opportunity for future innovation. The structural components of the monomer, namely the vinylphenyl group and the methanesulfonate (B1217627) moiety, could potentially be derived from renewable precursors.
For instance, bio-based aromatic compounds, such as those derived from lignin (B12514952), could serve as a starting point for the synthesis of the vinylphenyl portion of the molecule. Lignin, a complex polymer found in plant cell walls, is an abundant and underutilized renewable resource. Research into the depolymerization and functionalization of lignin to produce valuable aromatic platform chemicals is an active field. Similarly, bio-based sources of sulfur and methanol (B129727) could be explored for the synthesis of the methanesulfonate group.
The principles of green chemistry, such as maximizing atom economy and utilizing catalytic reactions, are central to developing sustainable synthesis routes. ingentaconnect.comresearchgate.net Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key metric for evaluating the sustainability of a synthetic pathway. cetjournal.it High atom economy reactions minimize the generation of waste, leading to more environmentally benign processes. Future research should focus on designing synthetic pathways for this compound that exhibit high atom economy and utilize catalysts to reduce energy consumption and improve reaction efficiency.
Energy-Efficient Polymerization Techniques
While specific studies on the energy-efficient polymerization of this compound are limited, research on related vinyl monomers offers valuable insights. For example, the use of dielectric barrier discharge (DBD) plasma has been shown to effectively induce the polymerization of sodium 4-styrenesulfonate, a structurally similar monomer. mdpi.com DBD plasma can initiate polymerization at or near ambient temperatures, significantly reducing the thermal energy required compared to conventional methods. mdpi.com This technique can generate radical initiators in situ, offering a potentially cleaner and more energy-efficient route for the polymerization of vinyl monomers like this compound. mdpi.com The use of renewable energy sources to power such polymerization processes can further enhance their sustainability. inspenet.com
Furthermore, exploring the use of biocatalysts, such as enzymes, for initiating polymerization presents another promising avenue. Enzymatic polymerization can proceed under mild conditions of temperature and pH, offering a highly selective and energy-efficient alternative to traditional chemical initiators. tudelft.nl Research into identifying or engineering enzymes capable of initiating the polymerization of this compound could lead to novel and sustainable production methods.
Recyclable and Biodegradable Poly(this compound) Materials
The end-of-life fate of polymers is a major environmental concern. Designing polymers for recyclability or biodegradability is a cornerstone of a circular economy for plastics. For polymers derived from this compound, several strategies can be explored to enhance their end-of-life sustainability.
Chemical Recycling: Chemical recycling involves the depolymerization of a polymer back to its constituent monomers, which can then be purified and repolymerized to produce virgin-quality polymer. This approach offers a closed-loop solution for polymer waste. For poly(this compound), research could focus on developing efficient catalytic or solvolytic methods to break the polymer backbone and recover the this compound monomer. The presence of the sulfonate group may influence the choice of depolymerization strategy.
Interactive Data Table: Comparison of Potential Sustainable Polymerization Approaches
| Polymerization Technique | Potential Advantages for this compound | Key Research Challenges |
| Renewable Feedstock Synthesis | Reduced reliance on fossil fuels, lower carbon footprint. | Identification of viable bio-based precursors for the vinylphenyl and methanesulfonate moieties; development of efficient and high-yield synthetic routes. |
| DBD Plasma Polymerization | Energy-efficient (operates at low temperatures), potential for in-situ initiation. mdpi.com | Optimization of plasma conditions for high monomer conversion and controlled polymer molecular weight; scalability of the process. |
| Enzymatic Polymerization | High selectivity, mild reaction conditions (low energy), use of renewable catalysts. tudelft.nl | Discovery or engineering of suitable enzymes for initiating polymerization; control over polymerization kinetics and polymer properties. |
| Chemical Recycling | Closed-loop recycling, recovery of high-purity monomer. | Development of efficient and selective depolymerization catalysts and processes; separation and purification of the recovered monomer. |
| Biodegradable Copolymers | Reduced environmental persistence at end-of-life. | Selection of suitable biodegradable comonomers; understanding the effect of sulfonation on biodegradability; ensuring desired material properties are maintained. |
Q & A
Q. What are the recommended synthetic routes for Sodium (4-vinylphenyl)methanesulfonate, and how can reaction efficiency be optimized?
The synthesis typically involves sulfonation of 4-vinylbenzyl chloride followed by neutralization with sodium hydroxide. Key parameters include:
- Stoichiometric control : A 1:1 molar ratio of 4-vinylbenzyl chloride to sulfonating agent (e.g., methanesulfonic acid) to minimize side products.
- Reflux conditions : Conduct the reaction at 80–100°C under inert atmosphere (N₂/Ar) to prevent vinyl group polymerization.
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane 1:10) to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves crystal structure and confirms sulfonate group geometry (e.g., bond angles, Na⁺ coordination) .
- NMR spectroscopy : ¹H NMR (D₂O) identifies vinyl protons (δ 5.2–5.8 ppm) and aromatic protons (δ 7.2–7.6 ppm); ¹³C NMR confirms sulfonate carbon at δ 45–50 ppm .
- FTIR : Strong S=O asymmetric stretching at ~1180 cm⁻¹ and symmetric stretching at ~1040 cm⁻¹ .
Q. How can researchers quantify this compound in complex matrices?
- HPLC with ion-pairing : Use a C18 column, mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35), and 10 mM sodium 1-octanesulfonate as an ion-pairing agent. Detection at 254 nm ensures sensitivity .
- Validation : Calibrate with standards (0.1–10 µg/mL) and assess recovery rates (≥95%) in biological or environmental samples .
Advanced Research Questions
Q. How does the stability of this compound vary under extreme pH or thermal conditions?
- Thermal degradation : At >150°C, decomposition yields SO₂ and sodium sulfate residues; monitor via TGA/DSC .
- pH-dependent stability : Below pH 3, protonation of the sulfonate group reduces solubility, leading to precipitation. Above pH 10, vinyl group hydrolysis may occur. Use buffered solutions (pH 6–8) for long-term storage .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound?
Q. What role does this compound play in modulating biological interactions, such as microbial adhesion or enzyme inhibition?
Q. How can researchers identify degradation products of this compound in environmental samples?
- Oxidative pathways : LC-HRMS detects sulfone derivatives (e.g., 4-vinylphenyl methanesulfone) formed under UV/ozone exposure .
- Reductive pathways : GC-MS identifies thioether byproducts after reaction with glutathione or reducing agents .
Q. What methodologies address conflicting purity assessments across research batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
